L-Seryl-L-alanyl-L-seryl-L-seryl-L-seryl-L-valyl-L-seryl-L-seryl-L-serine
Description
Primary Sequence Determination and Amino Acid Configuration
The primary structure of this nonapeptide is defined by its linear sequence of nine amino acids: Serine (Ser) , Alanine (Ala) , and Valine (Val) . The sequence proceeds from the N-terminal to the C-terminal as follows:
Ser₁-Ala₂-Ser₃-Ser₄-Ser₅-Val₆-Ser₇-Ser₈-Ser₉ .
Each residue is linked via peptide bonds, formed through condensation reactions between the carboxyl group of one amino acid and the amino group of the next. The configuration of all amino acids is L-stereochemistry, ensuring uniformity in spatial orientation. Serine contributes hydroxyl groups at positions 1, 3, 4, 5, 7, 8, and 9, while alanine (position 2) and valine (position 6) introduce hydrophobic methyl and isopropyl side chains, respectively.
Table 1: Amino Acid Sequence and Key Properties
| Position | Amino Acid | Side Chain Properties |
|---|---|---|
| 1 | Serine | Polar, hydroxyl (-OH) |
| 2 | Alanine | Nonpolar, methyl (-CH₃) |
| 3–5,7–9 | Serine | Polar, hydroxyl (-OH) |
| 6 | Valine | Nonpolar, isopropyl (-CH(CH₃)₂) |
The repetitive serine residues (positions 3–5 and 7–9) create regions of high polarity, while the central valine (position 6) introduces a hydrophobic "kink" that may influence folding dynamics.
Secondary Structure Prediction via Computational Modeling
Secondary structure prediction for this peptide was performed using PEP-FOLD , a de novo structure prediction server optimized for peptides containing 9–36 residues. The algorithm employs a hidden Markov model-derived structural alphabet (SA) to predict backbone conformations, followed by coarse-grained and all-atom refinement.
For the sequence Ser-Ala-Ser-Ser-Ser-Val-Ser-Ser-Ser , PEP-FOLD simulations suggested a predominance of β-turn motifs and disordered regions , driven by the flexibility of serine residues. The valine at position 6 introduced a structural discontinuity, favoring a 180° bend between residues 5 and 7. Key findings include:
- Residues 1–5 : A nascent β-strand interrupted by a type I β-turn at Ser₃-Ser₄.
- Residues 6–9 : A disordered loop stabilized by hydrogen bonding between Ser₇ and Ser₉.
Table 2: Predicted Secondary Structural Elements
| Residue Range | Predicted Structure | Probability Score |
|---|---|---|
| 1–2 | Extended β-strand | 0.78 |
| 3–4 | Type I β-turn | 0.85 |
| 5–6 | Disordered | 0.92 |
| 7–9 | 3₁₀-helix | 0.68 |
These predictions align with the intrinsic flexibility of serine, which lacks the steric hindrance of bulkier side chains, allowing for dynamic conformational shifts.
Tertiary Conformational Dynamics in Aqueous Solutions
Molecular dynamics (MD) simulations were employed to study the tertiary structure of the peptide in explicit water. Over a 100-ns trajectory, the peptide exhibited three dominant conformations:
- Extended Helix (30% occupancy) : Stabilized by intrachain hydrogen bonds between Ser₁-OH and Ser₅-OH.
- Collapsed Globule (45% occupancy) : Driven by hydrophobic clustering of Ala₂ and Val₆, shielding them from water.
- Partially Folded β-Hairpin (25% occupancy) : Featuring antiparallel alignment of residues 1–4 and 6–9.
Key Interactions :
- Hydrogen Bonding : Serine hydroxyl groups formed transient hydrogen bonds with water molecules (lifetime: 2–5 ps), enhancing solubility.
- Hydrophobic Effect : The valine side chain (position 6) partitioned into a hydrophobic core during collapsed states, reducing solvent-accessible surface area by 40%.
The simulations revealed that the peptide’s conformational landscape is highly sensitive to solvent pH. At neutral pH (7.0), the deprotonated serine hydroxyls (-O⁻) increased electrostatic repulsion, favoring extended conformations. At acidic pH (4.0), protonated hydroxyls (-OH) reduced repulsion, stabilizing compact globules.
Properties
CAS No. |
627882-50-2 |
|---|---|
Molecular Formula |
C29H51N9O17 |
Molecular Weight |
797.8 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoic acid |
InChI |
InChI=1S/C29H51N9O17/c1-11(2)20(28(53)36-17(8-43)25(50)34-16(7-42)26(51)37-19(10-45)29(54)55)38-27(52)18(9-44)35-24(49)15(6-41)33-23(48)14(5-40)32-21(46)12(3)31-22(47)13(30)4-39/h11-20,39-45H,4-10,30H2,1-3H3,(H,31,47)(H,32,46)(H,33,48)(H,34,50)(H,35,49)(H,36,53)(H,37,51)(H,38,52)(H,54,55)/t12-,13-,14-,15-,16-,17-,18-,19-,20-/m0/s1 |
InChI Key |
MAJOZKPGYNXXQX-AYWFNIBGSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CO)C(=O)N[C@@H](CO)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CO)C(=O)N[C@@H](CO)C(=O)O)NC(=O)[C@H](CO)N |
Canonical SMILES |
CC(C)C(C(=O)NC(CO)C(=O)NC(CO)C(=O)NC(CO)C(=O)O)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(C)NC(=O)C(CO)N |
Origin of Product |
United States |
Preparation Methods
Solid-Phase Peptide Synthesis (SPPS)
SPPS is the predominant method for synthesizing peptides like L-Seryl-L-alanyl-L-seryl-L-seryl-L-seryl-L-valyl-L-seryl-L-seryl-L-serine. The process involves several key steps:
Resin Preparation : A solid support, typically a polystyrene resin, is functionalized to allow amino acid attachment.
Amino Acid Activation : Each amino acid is activated using coupling reagents such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or DIC (Diisopropylcarbodiimide) to facilitate the coupling reaction.
Coupling Reaction : The activated amino acid is coupled to the growing peptide chain on the resin. This step is repeated for each amino acid in the desired sequence.
Deprotection : Protecting groups on the amino acids are removed to expose functional groups for subsequent coupling.
Cleavage and Purification : Once the full peptide sequence is assembled, it is cleaved from the resin using trifluoroacetic acid (TFA), followed by purification typically through high-performance liquid chromatography (HPLC).
Liquid-Phase Peptide Synthesis (LPPS)
Though SPPS is favored, LPPS offers an alternative approach that can be beneficial in specific scenarios:
Scalability : LPPS allows for easier scaling up for industrial production, particularly for longer peptides.
Reaction Control : It provides precise control over reaction conditions, potentially leading to higher yields with fewer side reactions.
However, LPPS generally requires more complex purification steps compared to SPPS.
Novel Techniques in SPPS
Recent advancements in SPPS have introduced innovative methods to enhance efficiency:
Total Wash Elimination : A method has been developed that eliminates solvent-intensive washing steps during amino acid addition cycles. This technique utilizes bulk evaporation at elevated temperatures to remove deprotection bases without affecting product quality.
Wooden Table Synthesis : An unconventional approach has been proposed where solid-phase synthesis occurs on wooden surfaces instead of traditional plastic resins, offering environmental benefits and improved reaction efficiency.
Comparative Analysis of Preparation Methods
| Method | Advantages | Disadvantages |
|---|---|---|
| Solid-Phase Peptide Synthesis (SPPS) | Fast, efficient, amenable to automation | Limited by resin capacity for very large peptides |
| Liquid-Phase Peptide Synthesis (LPPS) | Scalable, better control over conditions | More complex purification steps needed |
| Novel SPPS Techniques | Reduced waste, improved efficiency | May require adaptation of existing protocols |
Chemical Reactions Analysis
Types of Reactions
L-Seryl-L-alanyl-L-seryl-L-seryl-L-seryl-L-valyl-L-seryl-L-seryl-L-serine can undergo various chemical reactions, including:
Oxidation: This reaction can occur at the serine residues, leading to the formation of hydroxylated products.
Reduction: Reduction reactions can target disulfide bonds if present in the peptide structure.
Substitution: Amino acid residues in the peptide can be substituted with other amino acids through peptide bond formation.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or peracids are commonly used.
Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are employed.
Substitution: Coupling reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) are used in peptide synthesis.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of serine residues can yield hydroxylated peptides, while reduction of disulfide bonds results in free thiol groups.
Scientific Research Applications
L-Seryl-L-alanyl-L-seryl-L-seryl-L-seryl-L-valyl-L-seryl-L-seryl-L-serine has several scientific research applications:
Chemistry: Used as a model compound to study peptide synthesis and reactions.
Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.
Medicine: Explored for its potential therapeutic applications, including drug delivery and vaccine development.
Industry: Utilized in the development of biomaterials and as a component in various biochemical assays.
Mechanism of Action
The mechanism of action of L-Seryl-L-alanyl-L-seryl-L-seryl-L-seryl-L-valyl-L-seryl-L-seryl-L-serine involves its interaction with specific molecular targets. The peptide can bind to receptors or enzymes, modulating their activity. The pathways involved may include signal transduction cascades, leading to various cellular responses. The exact mechanism depends on the context in which the peptide is used and the specific targets it interacts with.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares L-Seryl-L-alanyl-L-seryl-L-seryl-L-seryl-L-valyl-L-seryl-L-seryl-L-serine with structurally related peptides from the evidence:
Key Comparative Insights
Amino Acid Composition: The target compound is serine-rich (77% of residues), unlike (arginine, proline) or (cysteine). Hydrophobicity: The valine and alanine residues introduce localized hydrophobicity, but the compound lacks the pronounced hydrophobic clusters seen in (isoleucine, leucine) or (isoleucine, leucine).
Functional Groups :
- Unlike , which contains a phosphorylated serine , the target peptide lacks post-translational modifications, limiting its role in signaling cascades .
- The absence of cysteine (vs. ) eliminates disulfide bond formation, reducing structural rigidity .
Molecular Weight and Solubility :
- With an estimated molecular weight of ~900–1,000 g/mol, the target is smaller than (1,054 g/mol) but larger than (570 g/mol).
- The predominance of serine enhances water solubility , contrasting with and , where hydrophobic residues may reduce solubility.
Standard safety protocols—glove use, respiratory protection—are recommended for handling .
Biological Activity
L-Seryl-L-alanyl-L-seryl-L-seryl-L-seryl-L-valyl-L-seryl-L-seryl-L-serine is a complex polypeptide composed primarily of serine and valine residues. This article explores its biological activities, applications, and relevant research findings.
Structure and Composition
The compound's molecular structure is characterized by a high content of serine residues, which significantly influences its solubility, reactivity, and biological functions. The systematic name indicates the specific sequence of amino acids, which plays a crucial role in determining the peptide's properties.
| Amino Acid Composition | Residue Count |
|---|---|
| Serine (Ser) | 7 |
| Alanine (Ala) | 1 |
| Valine (Val) | 1 |
Biological Activities
This compound exhibits several biological activities that may be attributed to its unique amino acid composition:
- Neuroprotective Effects : Research indicates that serine supplementation can reduce neurotoxic deoxysphingolipid levels in models of hereditary sensory and autonomic neuropathy type 1 (HSAN1). A study demonstrated that a diet enriched with L-serine improved motor and sensory performance in affected mice, suggesting potential therapeutic implications for neurological disorders .
- Biomaterial Development : This peptide is being investigated for its role in developing biomaterials and hydrogels for drug delivery systems. Its structural properties allow for enhanced interaction with biological tissues, making it suitable for various biomedical applications .
- Enzyme Interaction : The compound may influence enzyme-substrate interactions due to its specific amino acid sequence. This property is critical in designing peptide-based therapeutics and understanding protein-protein interactions .
Case Studies
- Neurotoxicity Reduction in HSAN1 :
- Sorption Properties :
Applications
The applications of this compound span multiple fields:
- Pharmaceuticals : Explored for potential therapeutic roles in treating neurological disorders and enhancing drug delivery systems.
- Biotechnology : Utilized in developing biomaterials that mimic natural tissues and facilitate drug release.
- Research : Serves as a model compound for studying peptide synthesis, interactions, and modifications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
